BCP Core Ameliorates Amide Hydrolysis Relative to Phenyl Analog – Class‑Level Pharmacokinetic Differentiation
In a direct medicinal chemistry campaign at Merck, replacement of a central phenyl ring with a BCP core in an IDO1 heme‑displacing inhibitor (Compound 1 → Compound 2) completely solved an extensive amide hydrolysis liability that had compromised the pharmacokinetic profile [1]. For building‑block procurement, this demonstrates that BCP‑based intermediates such as the target compound carry an intrinsic metabolic stability advantage over phenyl‑containing analogs (e.g., tert‑butyl 4‑(N‑hydroxycarbamimidoyl)benzylcarbamate, CAS 220648‑78‑2).
| Evidence Dimension | Metabolic stability (amide hydrolysis resistance) |
|---|---|
| Target Compound Data | BCP‑containing IDO1 inhibitor Compound 2: amide hydrolysis liability eliminated [1]. |
| Comparator Or Baseline | Phenyl‑containing IDO1 inhibitor Compound 1: extensive amide hydrolysis, poor PK profile [1]. |
| Quantified Difference | Qualitative elimination of amide hydrolysis; Compound 2 demonstrated favorable PK and low predicted human dose [1]. |
| Conditions | In vitro metabolic stability and in vivo PK studies in preclinical species (rat, dog, monkey) as described in Pu et al. (2020). |
Why This Matters
Procurement of BCP‑based hydroxyamidine building blocks over phenyl analogs directly reduces the risk of late‑stage metabolic instability in lead compounds.
- [1] Pu, Q., Zhang, H., Guo, L., Cheng, M., Doty, A. C., Ferguson, H., … Han, Y. (2020). Discovery of Potent and Orally Available Bicyclo[1.1.1]pentane‑Derived Indoleamine‑2,3‑dioxygenase 1 (IDO1) Inhibitors. ACS Medicinal Chemistry Letters, 11(8), 1548–1554. View Source
